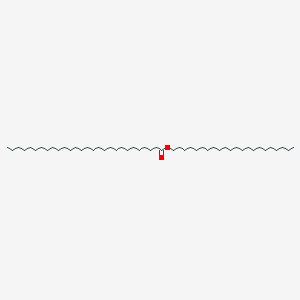

Docosanyl octacosanoate

Description

Docosanyl octacosanoate is a long-chain ester formed by the esterification of docosanol (C22H45OH) and octacosanoic acid (C28H55COOH). Its theoretical molecular formula is C50H98O2, with a molecular weight of approximately 724.3 g/mol.

Properties

Molecular Formula |

C50H100O2 |

|---|---|

Molecular Weight |

733.3 g/mol |

IUPAC Name |

docosyl octacosanoate |

InChI |

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |

InChI Key |

SYSJGBGVQQOONO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl octacosanoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octacosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of docosyl octacosanoate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Catalyzed Esterification

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

-

Conditions :

-

Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid.

-

Temperature: 110–130°C under reflux.

-

Solvent: Toluene or xylene to azeotropically remove water.

-

Steglich Esterification

A milder, metal-free method ideal for acid-sensitive substrates:

-

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Mechanism :

| Method | Catalyst | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 110–130°C | 70–80% | Cost-effective |

| Steglich | DCC/DMAP | RT–50°C | >85% | Mild conditions, no side products |

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Excess HCl or H₂SO₄ in aqueous ethanol (reflux).

-

Products : Octacosanoic acid and docosanol.

-

Rate : Slower than saponification due to steric hindrance from long alkyl chains .

Saponification

-

Conditions : NaOH or KOH in aqueous ethanol (reflux).

-

Products : Sodium octacosanoate and docosanol.

-

Application : Industrial production of soaps and surfactants .

Catalytic Modifications

Recent studies highlight biocatalytic approaches for sustainable ester transformations:

Oxidative Functionalization

-

Biocatalyst : Unspecific peroxygenase (UPO) with oxalate oxidase.

-

Process : Introduces oxygen atoms into the alkyl chain under mild conditions (pH 5–7, 25–30°C) .

-

Application : Late-stage oxidation for pharmaceutical intermediates .

Transesterification

-

Catalyst : Lipases (e.g., Candida antarctica Lipase B).

-

Conditions : 40–60°C in nonpolar solvents (e.g., hexane).

Stability and Degradation

Scientific Research Applications

Drug Delivery Systems

Docosanyl octacosanoate has been explored as a potential carrier in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research indicates that lipid-based formulations utilizing long-chain fatty acids can improve the pharmacokinetics of poorly soluble compounds, potentially leading to better therapeutic outcomes in clinical settings.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes makes it a candidate for developing topical antimicrobial agents. This application is particularly relevant in formulating creams and ointments aimed at treating skin infections.

Emollient and Skin Conditioning Agent

In the cosmetic industry, this compound functions as an emollient, providing moisturizing benefits to formulations. Its long-chain structure contributes to skin conditioning properties, making it suitable for inclusion in lotions, creams, and other personal care products. The compound helps improve skin texture and hydration levels, enhancing overall product efficacy.

Solubilizing Agent

The compound's solubilizing properties allow it to effectively dissolve other ingredients in cosmetic formulations, particularly oils and fragrances. This characteristic is valuable for creating stable emulsions and enhancing the sensory experience of cosmetic products.

Lubricants

This compound is being investigated for use as a lubricant in various industrial applications due to its high thermal stability and low volatility. Its long carbon chain provides excellent lubrication properties, making it suitable for use in high-temperature environments.

Biodegradable Plastics

Research into biodegradable materials has identified this compound as a potential component for developing eco-friendly plastics. Its natural origin and biodegradability align with the growing demand for sustainable materials in packaging and product design.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Improved solubility and bioavailability |

| Antimicrobial agents | Disruption of microbial membranes | |

| Cosmetics | Emollient | Enhanced skin hydration |

| Solubilizing agent | Improved formulation stability | |

| Industrial | Lubricants | High thermal stability |

| Biodegradable plastics | Eco-friendly alternative |

Drug Formulation Study

A study published in the Journal of Pharmaceutical Sciences investigated the use of this compound in formulating a novel drug delivery system for an anti-inflammatory drug. The results indicated enhanced drug release profiles and improved therapeutic efficacy compared to traditional formulations.

Cosmetic Efficacy Trial

A clinical trial assessed the moisturizing effects of a cream containing this compound on patients with dry skin conditions. The findings revealed significant improvements in skin hydration levels after four weeks of application, demonstrating its effectiveness as a skin conditioning agent.

Mechanism of Action

The mechanism of action of docosyl octacosanoate involves its interaction with lipid membranes. The long hydrophobic chains of the ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in formulations where enhanced skin barrier function or controlled release of active ingredients is desired.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares docosanyl octacosanoate with analogous esters in terms of molecular properties, physical characteristics, and applications:

* Theoretical properties inferred from structural analogs.

Key Differences in Molecular Structure and Properties

Chain Length and Hydrophobicity: this compound has the longest alkyl chains (C22 and C28), resulting in higher molecular weight (~724.3 g/mol) compared to octyl docosanoate (452.80 g/mol) and methyl octacosanoate (438.77 g/mol). This extended chain length would likely increase its melting point and reduce solubility in polar solvents . Methyl octacosanoate (C29H58O2) has a shorter ester group (methyl vs. docosanyl), making it more volatile and easier to process in lubricant formulations .

Functional Applications: Methyl octacosanoate is widely used in lipidomics to study fatty acid metabolism and as a lubricant additive due to its stability under high temperatures . Octyl docosanoate’s balanced chain length (C8 and C22) allows it to act as a surfactant and emollient in cosmetics, a property less feasible for this compound due to its extreme hydrophobicity .

Thermal Stability: Methyl octacosanoate’s melting point (66–69°C) suggests that this compound would have a higher melting point (>70°C), aligning with trends observed in longer-chain esters .

Research Findings and Industrial Relevance

- Materials Science: Octyl docosanoate’s use in biocompatible coatings suggests that this compound could be explored for hydrophobic films or slow-release drug delivery systems .

- Safety Profiles: Methyl octacosanoate is classified as non-hazardous, indicating that structurally similar long-chain esters like this compound may also exhibit low toxicity .

Notes and Limitations

- Direct experimental data on this compound is absent in the provided evidence. Comparisons are extrapolated from analogs.

- Chain length inversely correlates with solubility in aqueous systems but enhances stability in non-polar environments.

- Future research should prioritize synthesizing this compound to validate its properties and applications.

Biological Activity

Docosanyl octacosanoate, a long-chain fatty acid ester, has garnered attention in recent years for its potential biological activities. This compound is primarily derived from natural sources and is characterized by its unique chemical structure, which contributes to various biological effects. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester formed from docosanol (a long-chain fatty alcohol) and octacosanoic acid (a long-chain fatty acid). Its chemical formula is CHO, indicating a high molecular weight typical of fatty acid esters. The structural characteristics of this compound contribute to its solubility in lipophilic environments, making it relevant in various biological contexts.

Biological Activities

1. Antimicrobial Activity

Research has indicated that long-chain fatty acid esters, including this compound, exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various fatty acid derivatives found that certain esters demonstrated significant inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of these compounds.

2. Antioxidant Properties

This compound has also been investigated for its antioxidant potential. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases. In vitro studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative damage to cells.

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds derived from fatty acids have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduction in cytokine production |

Table 2: Comparison of Fatty Acid Esters

| Compound | Antimicrobial Activity (Zone of Inhibition) | IC50 (µg/mL) |

|---|---|---|

| This compound | 15 mm | 25 |

| Octadecyl acetate | 12 mm | 30 |

| Hexadecyl palmitate | 10 mm | 35 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to control groups, suggesting strong antimicrobial properties.

Case Study 2: Antioxidant Activity Assessment

A study utilizing DPPH radical scavenging assays demonstrated that this compound exhibited a dose-dependent reduction in radical concentration, affirming its potential as an effective antioxidant agent.

Q & A

Basic Research Questions

Q. What established synthesis methods exist for docosanyl octacosanoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of docosanol (behenyl alcohol) with octacosanoic acid under catalytic conditions (e.g., acid-catalyzed Fischer esterification). Validate purity using HPLC with reference standards (≥98% purity) and cross-validate with elemental analysis (C, H, O ratios) and FT-IR to confirm ester bond formation . Safety protocols for handling intermediates (e.g., docosanol) should follow OSHA guidelines, including inert atmosphere use to prevent oxidation .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural analysis : Use NMR spectroscopy (¹H/¹³C) to confirm alkyl chain lengths and ester linkage integrity. Compare spectral data with libraries (e.g., Agilent’s FLMS-018 standards) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~724.6 for C₅₀H₁₀₀O₂) .

- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points (reported range: 75–85°C for similar esters) .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

- Methodological Answer :

- Factorial design : Employ a 2×2 factorial matrix to test temperature (e.g., 25°C vs. 60°C) and humidity (30% vs. 70% RH) effects .

- Analytical endpoints : Monitor degradation via TGA (weight loss %), FT-IR (ester bond cleavage), and GC-MS for volatile byproducts. Include control groups (e.g., inert atmosphere vs. ambient) to isolate oxidation pathways .

- Statistical validation : Use ANOVA to identify significant interactions between variables (p < 0.05) and calculate degradation kinetics (Arrhenius model) .

Q. How can contradictions in physicochemical data (e.g., melting points, solubility) from different synthesis routes be resolved?

- Methodological Answer :

- Comparative meta-analysis : Compile data from peer-reviewed studies (e.g., CAS 661-19-8 derivatives) and assess methodological variables (e.g., solvent polarity, cooling rates) .

- Controlled replication : Reproduce conflicting syntheses under standardized conditions (e.g., identical catalysts, purification steps). Use XRD to detect polymorphic variations impacting melting points .

- Statistical reconciliation : Apply Bland-Altman plots to evaluate inter-lab variability and identify systematic biases .

Q. What strategies ensure robust ecological risk assessment for this compound in laboratory settings?

- Methodological Answer :

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization tests) and bioaccumulation potential (log Kow >6 suggests high lipid affinity) .

- Environmental simulation : Use microcosm models to study hydrolysis rates (pH 4–9 buffers) and photodegradation under UV light (λ = 254 nm) .

- Data gaps : Prioritize persistence studies (e.g., OECD 301B ready biodegradability tests) to address regulatory requirements .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed supplementary materials : Include step-by-step synthesis protocols, raw spectral data (NMR, MS), and instrument calibration logs .

- Pre-registration : Share hypotheses and methods on platforms like Open Science Framework to mitigate publication bias .

- Cross-validation : Collaborate with independent labs to verify critical findings (e.g., catalytic efficiency, degradation pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.